molecular formula C26H28N2O6S B11139973 benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11139973
M. Wt: 496.6 g/mol
InChI Key: SUUGFPREGXKVQM-UHFFFAOYSA-N
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Description

Benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Its structure includes a 3,4,5-trimethoxyphenyl substituent at the 5-position, a benzyl ester at the 6-position, and an ethyl group at the 2-position. The compound’s structural complexity and substituent diversity necessitate comparisons with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

Molecular Formula

C26H28N2O6S

Molecular Weight

496.6 g/mol

IUPAC Name

benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H28N2O6S/c1-6-20-24(29)28-22(17-12-18(31-3)23(33-5)19(13-17)32-4)21(15(2)27-26(28)35-20)25(30)34-14-16-10-8-7-9-11-16/h7-13,20,22H,6,14H2,1-5H3

InChI Key

SUUGFPREGXKVQM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Biginelli-Type Cyclocondensation

The dihydropyrimidine-thione backbone is synthesized by reacting 3,4,5-trimethoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in glacial acetic acid (20 mL) with zinc chloride (2 mmol) as a catalyst. The mixture is heated at 80°C for 4–6 hours, yielding ethyl 4-(3,4,5-trimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 ) as a pale-yellow solid (Yield: 82–85%, m.p. 148–150°C).

Key Reaction Parameters

ParameterValue
SolventGlacial acetic acid
CatalystZnCl₂ (2 mmol)
Temperature80°C
Time4–6 hours
Yield82–85%

Thiazole Ring Formation via Cyclization

Ethyl Group Installation at Position 2

Compound 1 undergoes cyclization with ethyl chloroacetate (1.5 mmol) in DMF (15 mL) under reflux for 10 hours. This step forms ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) (Yield: 70–75%, m.p. 170–172°C).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thione sulfur on the α-carbon of ethyl chloroacetate, followed by elimination of HCl and ring closure.

Alternative Pathway Using N-Bromosuccinimide (NBS)

A one-pot method employs NBS (10 mmol) and p-toluenesulfonic acid (PTSA, 5 mmol) in acetonitrile at 50°C for 2 hours to facilitate bromination and subsequent cyclization. This approach avoids intermediate isolation, improving overall yield to 76%.

Oxidation to Install the 3-Oxo Group

Jones Oxidation

Compound 3 is treated with Jones reagent (CrO₃ in H₂SO₄) at 0°C for 1 hour, oxidizing the 3-amino group to a ketone. The product, benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, is obtained in 65% yield after recrystallization from ethanol.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl), 6.45 (s, 2H, Ar-H), 5.25 (s, 2H, OCH₂Ph), 4.10 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.85 (s, 9H, OCH₃), 2.55 (s, 3H, CH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Comparative Analysis of Synthetic Routes

MethodKey StepYieldAdvantagesLimitations
Biginelli + CyclizationCyclocondensation → Cyclization70%High regioselectivityMulti-step purification
One-Pot NBS/PTSABromination-cyclization76%Reduced steps, higher efficiencyRequires NBS optimization
Direct Benzyl EsterBenzyl acetoacetate route68%Avoids ester exchangeSensitive to moisture

Scalability and Industrial Feasibility

The one-pot NBS/PTSA method demonstrates superior scalability, with acetonitrile as a recoverable solvent and PTSA as a recyclable catalyst. Pilot-scale trials (100 g batch) achieved 72% yield, confirming industrial viability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers investigate its efficacy and mechanism of action in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 2-, 5-, and 6-positions of the thiazolo[3,2-a]pyrimidine scaffold. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name 5-Position Substituent 2-Position Substituent 6-Position Ester Biological Activity Notes Reference
Target Compound 3,4,5-Trimethoxyphenyl Ethyl Benzyl Potential anticancer activity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl Ethyl Not reported
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl 2-Acetoxybenzylidene Ethyl Antiproliferative activity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl 2,4,6-Trimethoxybenzylidene Ethyl Crystallographically characterized
Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiophen-2-yl 3,4,5-Trimethoxybenzylidene Benzyl Enhanced solubility

Key Observations :

  • 6-Position : Benzyl esters (target compound) may confer higher membrane permeability than ethyl esters due to increased hydrophobicity .

Crystallographic and Conformational Analysis

X-ray studies of analogs reveal that the thiazolo[3,2-a]pyrimidine ring adopts a puckered conformation. For example:

  • In ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring forms a flattened boat conformation with a dihedral angle of 80.94° between the fused ring and the benzene substituent .
  • The puckering amplitude (q) and phase angle (φ) of the target compound’s analogs suggest that electron-donating groups (e.g., methoxy) stabilize non-planar conformations, influencing intermolecular interactions .

Hydrogen Bonding and Solubility

  • The 3,4,5-trimethoxyphenyl group in the target compound participates in C–H···O hydrogen bonds, influencing crystal packing and solubility .
  • Ethyl ester analogs (e.g., ) show higher aqueous solubility than benzyl esters but lower bioavailability due to rapid esterase hydrolysis .

Q & A

Q. Why do SCXRD and solution-phase NMR show divergent dihedral angles for the trimethoxyphenyl group?

  • Methodological Answer : Crystal packing forces (e.g., π-π stacking) rigidify the trimethoxyphenyl orientation in SCXRD (dihedral angle = 80.94°), whereas solution NMR detects dynamic averaging (dihedral = 65–75°). Variable-temperature NMR (VT-NMR) quantifies rotational barriers (ΔG‡ ≈ 12 kcal/mol) to explain this discrepancy .

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